

# Application Notes and Protocols for Cdk1-IN-4 in Kinase Assays

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## Compound of Interest

Compound Name: Cdk1-IN-4

Cat. No.: B12398302

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## Introduction to Cdk1

Cyclin-dependent kinase 1 (Cdk1), also known as cell division control protein 2 homolog (Cdc2), is a key serine/threonine kinase that plays a crucial role in regulating the eukaryotic cell cycle.[1][2] As the catalytic subunit of the M-phase promoting factor (MPF), Cdk1, in complex with its regulatory cyclin partners (primarily cyclin A and cyclin B), governs the G2/M transition and progression through mitosis.[2] The activity of Cdk1 is tightly regulated through cyclin binding, phosphorylation, and dephosphorylation events. Dysregulation of Cdk1 activity is implicated in various diseases, particularly cancer, making it an attractive target for therapeutic intervention.

## Cdk1-IN-4: A Selective Cdk1 Inhibitor

**Cdk1-IN-4** (also referred to as compound 10d in its discovery publication) is a potent and selective inhibitor of Cdk1.[1][3][4] It belongs to a series of 1-piperazinyl-4-benzylphthalazine derivatives designed for high affinity and selectivity towards Cdk1.[1][3][4] While the exact binding mode is not explicitly detailed in the initial publication, like most small molecule kinase inhibitors, it is presumed to be an ATP-competitive inhibitor. In cellular assays, **Cdk1-IN-4** has been shown to induce G2/M cell cycle arrest and inhibit the proliferation of various cancer cell lines, consistent with the on-target inhibition of Cdk1.[1][3][4]

## Biochemical and Pharmacological Properties of Cdk1-IN-4

The inhibitory activity of **Cdk1-IN-4** has been characterized against a panel of kinases, demonstrating its selectivity for Cdk1. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

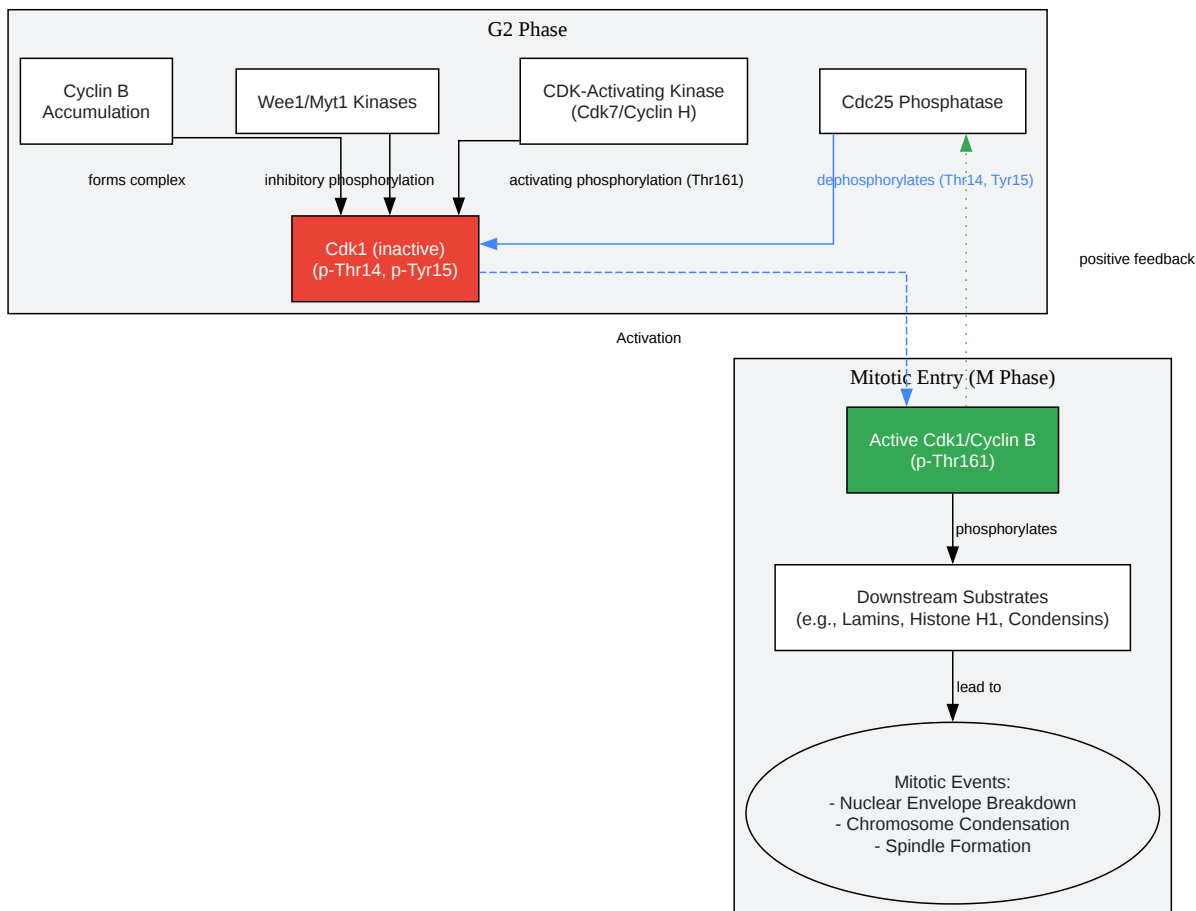
Kinase Target	IC50 (nM)
Cdk1	44.52
Cdk2	624.93
Cdk5	135.22
AXL	>10000
PTK2B (FAK2)	>10000
FGFR1	>10000
JAK1	>10000
IGF1R	>10000
BRAF	>10000

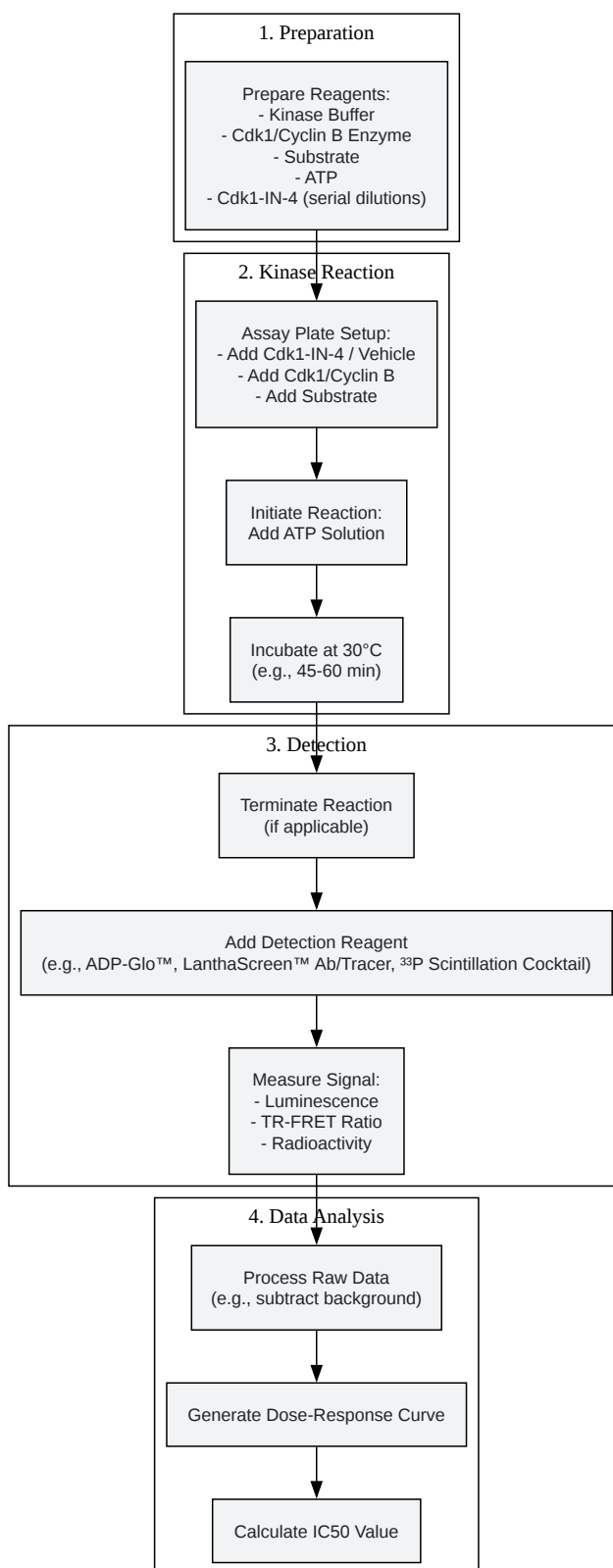
Data sourced from Akl L, et al. Eur J Med Chem.

2022.[\[1\]](#)[\[3\]](#)[\[4\]](#)

## Cdk1 Signaling Pathway

The diagram below illustrates a simplified Cdk1 signaling pathway, highlighting its activation and key downstream effects that drive mitotic entry.





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## References

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